4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C21H22N2O5S2 . This compound is characterized by its sulfonamide group, which is known for its applications in various chemical and pharmaceutical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonation of benzene derivatives, followed by the introduction of the methoxy group and the phenylethylsulfamoyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-purity reagents and stringent quality control measures are essential to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide
- 4-Methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-METHOXY-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the methoxy group and the phenylethylsulfamoyl group
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-28-19-9-13-21(14-10-19)30(26,27)23-18-7-11-20(12-8-18)29(24,25)22-16-15-17-5-3-2-4-6-17/h2-14,22-23H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXYKQBDCYOMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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